molecular formula C9H19NO B4291619 1,2,2,5-tetramethylpiperidin-4-ol

1,2,2,5-tetramethylpiperidin-4-ol

Cat. No. B4291619
M. Wt: 157.25 g/mol
InChI Key: VCTKUJRILCIKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2,5-tetramethylpiperidin-4-ol (TMP) is a cyclic amine that has been widely used in scientific research due to its unique chemical properties. TMP is a water-soluble, colorless, and odorless compound that is stable under normal laboratory conditions.

Scientific Research Applications

1,2,2,5-tetramethylpiperidin-4-ol has been widely used in scientific research as a free radical scavenger and antioxidant. It has been shown to protect cells from oxidative stress and reduce the damage caused by reactive oxygen species. 1,2,2,5-tetramethylpiperidin-4-ol has also been used as a stabilizer for polymers and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 1,2,2,5-tetramethylpiperidin-4-ol is based on its ability to scavenge free radicals and reduce oxidative stress. 1,2,2,5-tetramethylpiperidin-4-ol can donate an electron to free radicals, which stabilizes them and prevents them from damaging cells. Additionally, 1,2,2,5-tetramethylpiperidin-4-ol can chelate metal ions, which reduces their ability to catalyze the formation of free radicals.
Biochemical and Physiological Effects:
1,2,2,5-tetramethylpiperidin-4-ol has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative stress, reduce inflammation, and enhance the immune response. Additionally, 1,2,2,5-tetramethylpiperidin-4-ol has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2,2,5-tetramethylpiperidin-4-ol in lab experiments is its stability under normal laboratory conditions. 1,2,2,5-tetramethylpiperidin-4-ol is also water-soluble, which makes it easy to work with. However, one limitation of using 1,2,2,5-tetramethylpiperidin-4-ol is its potential to interfere with other chemical reactions due to its ability to scavenge free radicals.

Future Directions

There are several future directions for research on 1,2,2,5-tetramethylpiperidin-4-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 1,2,2,5-tetramethylpiperidin-4-ol and its potential applications in medicine and industry. Finally, research is needed to investigate the potential side effects of 1,2,2,5-tetramethylpiperidin-4-ol and to develop strategies to minimize any negative effects.

properties

IUPAC Name

1,2,2,5-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7-6-10(4)9(2,3)5-8(7)11/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTKUJRILCIKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CC1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,5-tetramethylpiperidin-4-ol
Reactant of Route 2
1,2,2,5-tetramethylpiperidin-4-ol
Reactant of Route 3
1,2,2,5-tetramethylpiperidin-4-ol
Reactant of Route 4
1,2,2,5-tetramethylpiperidin-4-ol
Reactant of Route 5
1,2,2,5-tetramethylpiperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1,2,2,5-tetramethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.